3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1311317-09-5
VCID: VC4311932
InChI: InChI=1S/C11H17N5O.2ClH/c12-2-1-11(17)16-7-5-15(6-8-16)10-9-13-3-4-14-10;;/h3-4,9H,1-2,5-8,12H2;2*1H
SMILES: C1CN(CCN1C2=NC=CN=C2)C(=O)CCN.Cl.Cl
Molecular Formula: C11H19Cl2N5O
Molecular Weight: 308.21

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride

CAS No.: 1311317-09-5

Cat. No.: VC4311932

Molecular Formula: C11H19Cl2N5O

Molecular Weight: 308.21

* For research use only. Not for human or veterinary use.

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride - 1311317-09-5

Specification

CAS No. 1311317-09-5
Molecular Formula C11H19Cl2N5O
Molecular Weight 308.21
IUPAC Name 3-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one;dihydrochloride
Standard InChI InChI=1S/C11H17N5O.2ClH/c12-2-1-11(17)16-7-5-15(6-8-16)10-9-13-3-4-14-10;;/h3-4,9H,1-2,5-8,12H2;2*1H
Standard InChI Key ZGWACIUGOYERQY-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=CN=C2)C(=O)CCN.Cl.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is 3-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one dihydrochloride, reflecting its piperazine core substituted with a pyrazine ring at the 4-position and a propan-1-one chain bearing an amino group . Alternative synonyms include 1311317-09-5 and AKOS025431430, which are frequently used in chemical databases and vendor catalogs .

Molecular Formula and Weight

The molecular formula C11H19Cl2N5O\text{C}_{11}\text{H}_{19}\text{Cl}_{2}\text{N}_{5}\text{O} corresponds to a molecular weight of 308.20 g/mol, as computed by PubChem’s atomic mass aggregation algorithm . The dihydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications.

Structural and Electronic Features

2D and 3D Conformations

The compound’s 2D structure features a piperazine ring (six-membered, nitrogen at positions 1 and 4) linked to a pyrazine moiety (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) via a carbonyl-containing propane chain . The SMILES notation C1CN(CCN1C2=NC=CN=C2)C(=O)CCN.Cl.Cl provides a linear representation of this connectivity .

3D conformational analysis reveals rotational flexibility around the piperazine-propanone bond, with the pyrazine ring adopting a planar configuration due to aromaticity . The dihydrochloride salt introduces ionic interactions, stabilizing the crystal lattice.

Key Computed Properties

PropertyValueReference
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds3
Topological Polar Surface Area91.2 Ų
LogP (Octanol-Water)-1.2

The low LogP value suggests moderate hydrophilicity, aligning with its dihydrochloride salt form. The polar surface area exceeds 90 Ų, indicating potential blood-brain barrier permeability challenges .

Synthesis and Characterization

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the ketone and amine functionalities .

  • NMR: 1H^1\text{H}-NMR signals at δ 2.8–3.5 ppm (piperazine protons) and δ 8.5 ppm (pyrazine aromatic protons) align with expected shifts .

ParameterPredictionRationale
AbsorptionModerateHigh polarity limits passive diffusion
MetabolismCYP3A4 substratePiperazine ring oxidation
ToxicityLow hepatotoxicityNo reactive metabolites predicted

Comparative Analysis with Analogues

Structural Analogues

The isopropyl-substituted analogue 3-amino-1-(4-isopropylpiperazin-1-yl)propan-1-one dihydrochloride (PubChem CID: 2756458) serves as a valuable comparator :

PropertyPyrazine Derivative Isopropyl Derivative
Molecular Weight308.20 g/mol272.21 g/mol
Hydrogen Bond Donors33
LogP-1.2-0.8
Aromatic SubstituentPyrazineIsopropyl

The pyrazine ring confers greater π-π stacking potential, which may enhance receptor binding compared to the aliphatic isopropyl group .

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